5-Iodo-2,4-dinitrobenzoic acid
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Overview
Description
5-Iodo-2,4-dinitrobenzoic acid: is an organic compound with the chemical formula C7H3IN4O6. It belongs to the class of nitrobenzoic acids and contains both iodine and nitro functional groups. The compound is a yellow crystalline solid and has applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes:
- Alternatively, it can be prepared by nitration of 2,4-dinitrobenzoic acid followed by iodination.
5-Iodo-2,4-dinitrobenzoic acid: can be synthesized through the reaction of with iodine. The iodination occurs at the 5-position of the benzene ring.
Reaction Conditions:
- The iodination reaction typically takes place in an organic solvent (e.g., acetic acid or dichloromethane) with iodine as the iodinating agent.
- Reaction temperature and time are critical factors for achieving high yields.
Industrial Production:
- Industrial production methods involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
5-Iodo-2,4-dinitrobenzoic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding benzoic acid.
Reduction: Reduction of the nitro groups yields the corresponding amino compound.
Substitution: The iodine atom can be replaced by other halogens or functional groups.
Common Reagents: Iodine, reducing agents, and nucleophiles.
Major Products: The main products include the reduced form (amino compound) and various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in the preparation of other functionalized benzoic acids.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Notable for its role in drug discovery and development due to its unique structure.
Industry: Employed in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action for 5-Iodo-2,4-dinitrobenzoic acid depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
- Similar compounds include other nitrobenzoic acids (e.g., 2,4-dinitrobenzoic acid , 3,5-dinitrobenzoic acid ), but their substitution patterns differ.
5-Iodo-2,4-dinitrobenzoic acid: is distinct due to its combination of iodine and nitro groups.
Properties
Molecular Formula |
C7H3IN2O6 |
---|---|
Molecular Weight |
338.01 g/mol |
IUPAC Name |
5-iodo-2,4-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3IN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) |
InChI Key |
ZLMUTUKJZGBNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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